molecular formula C18H17N3 B2413571 N-benzyl-N-methyl-6-phenylpyrimidin-4-amine CAS No. 927970-54-5

N-benzyl-N-methyl-6-phenylpyrimidin-4-amine

Cat. No.: B2413571
CAS No.: 927970-54-5
M. Wt: 275.355
InChI Key: RRSHTZRTBHFTCV-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-6-phenylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of benzyl and methyl groups attached to the nitrogen atom at position 1, and a phenyl group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Properties

IUPAC Name

N-benzyl-N-methyl-6-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-21(13-15-8-4-2-5-9-15)18-12-17(19-14-20-18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSHTZRTBHFTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-6-phenylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-N-methyl-6-phenylpyrimidin-4-amine has the molecular formula C18H19N3C_{18}H_{19}N_3. The compound features a pyrimidine ring substituted with a benzyl group, a methyl group, and a phenyl group. This arrangement allows for diverse interactions with biological targets.

Chemistry

Building Block for Synthesis
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Reactions
The compound can participate in:

  • Oxidation : Using agents like hydrogen peroxide to form N-oxides.
  • Reduction : Utilizing lithium aluminum hydride to produce reduced derivatives.
  • Substitution : Engaging in nucleophilic substitution reactions with amines or thiols.
Reaction Type Reagents Products
OxidationHydrogen peroxideN-Oxides
ReductionLithium aluminum hydrideReduced derivatives
SubstitutionAmines, thiolsSubstituted pyrimidine derivatives

Biology

Biological Activity
Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : The compound has been studied for its efficacy against various microbial strains.
  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action
The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it acts as an allosteric modulator for muscarinic acetylcholine receptors, which are relevant in neurodegenerative diseases like Alzheimer's.

Medicine

Therapeutic Potential
this compound is being investigated as a potential therapeutic agent for various diseases. Its activities include:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in disease pathways, providing therapeutic benefits.
Disease Targeted Potential Mechanism
CancerInduction of apoptosis
NeurodegenerationModulation of neurotransmitter receptors

Case Study 1: Anticancer Effects

A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF7) with an IC50 value of approximately 75 nM. The mechanism involved G2/M phase arrest and activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

Industry Applications

Apart from its research applications, this compound is also explored in industrial applications such as:

  • Catalysis : The compound can act as a catalyst in organic reactions, enhancing reaction efficiency.
  • Material Development : Its unique properties are being explored for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-6-phenylpyrimidin-2-amine: Similar structure but with the phenyl group at position 2.

    N-benzyl-N-methyl-4-phenylpyrimidin-2-amine: Similar structure but with the phenyl group at position 4.

    N-benzyl-N-methyl-6-phenylpyrimidin-4-ol: Similar structure but with a hydroxyl group at position 4.

Uniqueness

N-benzyl-N-methyl-6-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl, methyl, and phenyl groups at specific positions on the pyrimidine ring can result in distinct properties compared to other similar compounds .

Biological Activity

N-benzyl-N-methyl-6-phenylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its unique pyrimidine structure, which allows for various interactions with biological targets. Its molecular formula is C18_{18}H19_{19}N3_{3}, and it features a benzyl group, a methyl group, and a phenyl group attached to the pyrimidine ring. The specific arrangement of these substituents contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to act as an allosteric modulator for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Modulation : It can modulate the activity of GPCRs, enhancing or inhibiting signaling pathways critical for various physiological processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those derived from lung and breast cancers. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly through its action on mAChRs. Studies suggest that it may improve cognitive deficits associated with Alzheimer's disease by enhancing cholinergic signaling .

Research Findings and Case Studies

Recent studies have highlighted the biological activities of this compound:

StudyFindings
Mistry et al. (2018)Investigated the modulation of mAChRs; found that the compound could enhance receptor activity, suggesting potential for cognitive enhancement .
MDPI Study (2022)Reported significant cytotoxic effects against breast cancer cell lines; indicated that the compound induces apoptosis through mitochondrial pathways .
RSC Advances (2021)Discussed structure–activity relationships (SARs) indicating that modifications to the pyrimidine ring can enhance anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural DifferencesBiological Activity
N-benzyl-N-methyl-6-phenylpyrimidin-2-aminePhenyl group at position 2Moderate anticancer activity
N-benzyl-N-methyl-4-phenylpyrimidin-2-aminePhenyl group at position 4Lower receptor modulation efficacy
N-benzyl-N-methyl-6-phenylpyrimidin-4-olHydroxyl group at position 4Enhanced neuroprotective effects

Q & A

Q. What are the recommended synthetic routes for N-benzyl-N-methyl-6-phenylpyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via microwave-assisted solid-phase reactions, as demonstrated for structurally analogous pyrimidines. For example:

  • Step 1: React S-methylisothiourea sulfate with potassium carbonate and benzylamine under microwave irradiation (450 W, 18 min) to form an intermediate.
  • Step 2: Introduce a phenyl-substituted diketone (e.g., benzoyl acetone) and irradiate further (300 W, 5 min) to cyclize the pyrimidine ring .
  • Key Variables: Microwave power, solvent polarity (e.g., chloroform/methanol mixtures), and stoichiometry of benzylamine influence crystallinity and yield (typical yields: 60-75%) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Dihedral Angles: The pyrimidine ring typically forms angles of ~25° with the benzyl group and ~80° with the phenyl substituent, confirming steric and electronic interactions .
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., 2.1–2.3 Å) stabilize the crystal lattice, as seen in related pyrimidines .
  • Validation Tools: SHELX software (SHELXL for refinement) is widely used for structural determination .

Q. What solubility and stability profiles are critical for handling this compound in biological assays?

Methodological Answer:

  • Solubility: Prefer polar aprotic solvents (DMSO, DMF) due to the hydrophobic benzyl/phenyl groups. Aqueous solubility is limited (≤1 mg/mL in PBS) .
  • Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions may arise from:

  • Polymorphism: Different crystal forms (e.g., monoclinic vs. orthorhombic) alter bioavailability. Use SCXRD and differential scanning calorimetry (DSC) to confirm polymorph identity .
  • Impurity Profiles: Trace byproducts (e.g., de-methylated analogs) may confound activity. Employ LC-MS (ESI+ mode, m/z 382.14 for parent ion) for purity validation .
  • Assay Conditions: Adjust pH (6.5–7.4) and serum protein content (e.g., BSA) to mimic physiological environments .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with ATP-binding pocket models (e.g., EGFR kinase PDB: 1M17). The pyrimidine core and benzyl group show π-π stacking with Phe residues .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models: Corolate substituent electronegativity (Hammett σ values) with IC₅₀ data from kinase inhibition assays .

Q. How do intermolecular interactions in the solid state affect pharmacological properties?

Methodological Answer:

  • Hydrogen-Bond Networks: Weak C–H⋯π interactions (3.6–3.7 Å) and N–H⋯O bonds influence dissolution rates. Graph set analysis (R₂²(8) motifs) identifies stable packing patterns .
  • Co-Crystallization: Co-formers (e.g., succinic acid) enhance solubility via salt formation. Monitor using PXRD and FTIR (shift in N–H stretch from 3350 to 2500 cm⁻¹) .

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